Methyl 6-(methylamino)pyridazine-3-carboxylate
Overview
Description
“Methyl 6-(methylamino)pyridazine-3-carboxylate” is a chemical compound with the molecular formula C7H9N3O2 . It is used in chemical synthesis studies .
Molecular Structure Analysis
The molecular weight of “this compound” is 167.17 . The molecular structure of similar compounds like “Methyl 6-methylpyridine-3-carboxylate” is represented by the SMILES stringCOC(=O)c1ccc(C)nc1
.
Scientific Research Applications
Synthesis of Antimicrobial Agents
A study focused on synthesizing new pyridine-2,6-carboxamide-derived Schiff bases, starting from 2,6-pyridinedicarbonyl dichloride. These compounds exhibited significant antimicrobial activity, comparable to standard antibiotics, highlighting their potential in developing new therapeutic agents (Al-Omar & Amr, 2010).
Microwave-Assisted Condensation Reactions
Another research explored microwave-assisted condensation reactions of 2-aryl hydrazonopropanals with various nucleophilic reagents, leading to the synthesis of pyridazine derivatives. This method improved product yields and reduced reaction times, offering a more efficient approach to synthesizing these compounds (Al‐Zaydi & Borik, 2007).
Novel Class of Pyridazin-3-one Derivatives
Research by Ibrahim and Behbehani introduced a novel class of pyridazin-3-one derivatives with potential utility in further chemical synthesis, highlighting the versatility of pyridazine compounds in creating complex heterocyclic structures (Ibrahim & Behbehani, 2014).
Biological Activity Studies
Studies on isothiazolopyridines, pyridothiazines, and pyridothiazepines, synthesized from pyridinethiones, have shown these compounds possess valuable biological activities. This research underscores the potential of these compounds in developing new therapeutic agents with specific biological activities (Youssef, Azab, & Youssef, 2012).
Development of GABA-A Antagonists
Wermuth et al. synthesized a series of aminopyridazine derivatives of gamma-aminobutyric acid, acting as selective GABA-A antagonists. This research provides insights into the structural requirements for GABA receptor affinity, contributing to the development of new pharmacological agents (Wermuth et al., 1987).
Properties
IUPAC Name |
methyl 6-(methylamino)pyridazine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-8-6-4-3-5(9-10-6)7(11)12-2/h3-4H,1-2H3,(H,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSRDAYFPDQXUBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NN=C(C=C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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